Para-Chloro vs. Unsubstituted Benzamido: Differential Cytotoxicity Against HL-60 and SKOV-3 Cells
Compound 5i (4-Cl) exhibits attenuated cytotoxicity relative to the unsubstituted benzamido reference compound 5a in both HL-60 (promyelocytic leukemia) and SKOV-3 (ovarian adenocarcinoma) cell lines, as determined by MTT assay [1]. The 4-chloro substitution reduces potency by approximately 2.7-fold (HL-60) and 1.65-fold (SKOV-3) compared to the parent hydrogen analog, defining a distinct activity profile useful for SAR calibration or as a moderate-activity reference standard [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5i: HL-60 IC50 = 88.6 ± 10.8 μM; SKOV-3 IC50 = 45.0 ± 5.1 μM |
| Comparator Or Baseline | 5a (unsubstituted benzamido): HL-60 IC50 = 32.4 ± 4.2 μM; SKOV-3 IC50 = 27.2 ± 3.0 μM |
| Quantified Difference | HL-60: 5i is 2.74-fold less potent; SKOV-3: 5i is 1.65-fold less potent |
| Conditions | MTT assay; HL-60 (human promyelocytic leukemia), SKOV-3 (human ovarian adenocarcinoma) cell lines; 48 h incubation; values represent mean ± SEM of three independent experiments [1] |
Why This Matters
For researchers requiring a thiadiazole analog with deliberately moderated cytotoxicity—e.g., as a negative control, selectivity benchmark, or scaffold for further optimization—5i provides a quantitatively defined activity reduction versus the unsubstituted lead, enabling rational experimental design that would be confounded by the higher-potency analogs.
- [1] Almasirad, A., Firoozpour, L., Nejati, M., Edraki, N., Firuzi, O., Khoshneviszadeh, M., Mahdavi, M., Moghimi, S., Safavi, M., Shafiee, A., Foroumadi, A. (2016) 'Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents', Zeitschrift für Naturforschung B, 71(3), pp. 205–214. doi:10.1515/znb-2015-0138. View Source
